molecular formula C7H9ClO2S B2857327 Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride CAS No. 2413900-57-7

Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride

Cat. No.: B2857327
CAS No.: 2413900-57-7
M. Wt: 192.66
InChI Key: YWFJXMGZDQCYTB-UHFFFAOYSA-N
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Description

Historical Development and Discovery

Tricyclo[2.2.1.0²,⁶]heptane-3-sulfonyl chloride emerged as a subject of interest in the late 20th century, coinciding with advancements in strained tricyclic hydrocarbon chemistry. Its discovery is rooted in efforts to expand the reactivity profiles of sulfonyl chlorides by incorporating rigid, three-dimensional frameworks. Early synthetic routes involved sulfonylation of tricyclo[2.2.1.0²,⁶]heptane derivatives using chlorosulfonic acid or sulfur trioxide under controlled conditions. These methods built upon foundational work in norbornene chemistry, where analogous sulfonyl chlorides like 2-norbornanesulfonyl chloride were first synthesized for studying stereoelectronic effects in bicyclic systems.

The compound’s characterization relied heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, techniques that became widely accessible in the 1990s. For instance, NOE (nuclear Overhauser effect) experiments and 2D NMR correlation spectroscopy (COSY, HSQC) were critical for confirming the stereochemical arrangement of substituents in related sulfolane-containing sulfonamides. These analytical advancements enabled precise structural elucidation of tricyclic sulfonyl chlorides, distinguishing them from simpler bicyclic analogs.

Position within Sulfonyl Chloride Chemistry

Tricyclo[2.2.1.0²,⁶]heptane-3-sulfonyl chloride occupies a unique niche due to its combination of a sulfonyl chloride functional group (-SO₂Cl) and a strained tricyclic hydrocarbon skeleton. Unlike linear or monocyclic sulfonyl chlorides, its rigid geometry imposes distinct steric and electronic constraints that modulate reactivity. For example, the compound’s sulfonyl chloride group exhibits enhanced electrophilicity compared to less-strained systems, enabling selective nucleophilic substitutions with alcohols, amines, and thiols.

This structural uniqueness positions it as a bridge between classical sulfonyl chlorides—used widely in pharmaceuticals, agrochemicals, and polymers—and modern strained systems designed for catalytic or supramolecular applications. Its reactivity parallels that of 2-norbornanesulfonyl chloride, a bicyclic analog employed in synthesizing elastomers and ion-exchange resins. However, the tricyclic framework introduces additional torsional strain, which influences reaction pathways and product distributions.

Significance in Strained Tricyclic Systems Research

The compound’s tricyclo[2.2.1.0²,⁶]heptane skeleton is characterized by fused cyclopropane and norbornene rings, creating a high-energy structure with significant angle strain. This strain manifests in two key ways:

  • Enhanced Reactivity : The sulfonyl chloride group benefits from hyperconjugative stabilization through σ→σ* interactions with adjacent C-C bonds, accelerating reactions with nucleophiles.
  • Stereochemical Control : The rigid framework enforces specific spatial orientations of substituents, enabling stereoselective transformations unattainable in flexible systems.

Studies comparing tricyclo[2.2.1.0²,⁶]heptane-3-sulfonyl chloride to its bicyclic counterparts have revealed anomalous kinetic behavior in nucleophilic aromatic substitutions, attributed to strain-induced distortions in transition states. These findings underscore its utility as a model system for probing strain–reactivity relationships in organic chemistry.

Theoretical Framework for Understanding Tricyclic Sulfonyl Chlorides

The electronic and steric properties of tricyclo[2.2.1.0²,⁶]heptane-3-sulfonyl chloride can be rationalized through molecular orbital theory and steric maps:

Electronic Structure

  • Hyperconjugation : The cyclopropane ring’s bent bonds participate in σ→σ* hyperconjugation with the sulfonyl group, reducing electron density at the sulfur atom and increasing electrophilicity.
  • Resonance Effects : Conjugation between the sulfur d-orbitals and the sulfonyl oxygen atoms stabilizes the chloride leaving group, as evidenced by infrared (IR) spectra showing SO₂ asymmetric stretching vibrations at 1396–1319 cm⁻¹.

Steric Environment

  • Torsional Strain : The tricyclic framework imposes a dihedral angle of ~120° between the sulfonyl group and adjacent carbon atoms, hindering approach from certain trajectories in substitution reactions.
  • Cavity Effects : The compact structure creates a hydrophobic pocket that influences solubility and intermolecular interactions, as observed in its limited solubility in chloroform and ethyl acetate.

Spectroscopic Correlations

Key spectral data for tricyclo[2.2.1.0²,⁶]heptane-3-sulfonyl chloride include:

Technique Observations
¹H NMR δ 1.2–2.8 ppm (complex multiplet, tricyclic protons); δ 3.4 ppm (SO₂Cl adjacent CH₂)
¹³C NMR δ 28–35 ppm (bridging carbons); δ 58 ppm (sulfonyl-attached carbon)
IR 1396–1319 cm⁻¹ (SO₂ asymmetric stretch); 1198–1162 cm⁻¹ (SO₂ symmetric stretch)

These data align with computational models predicting charge distribution and bond angles in strained sulfonyl chlorides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2S/c8-11(9,10)7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFJXMGZDQCYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Tricyclic Hydrocarbons

The foundational approach involves direct sulfonation of the tricyclo[2.2.1.0²,⁶]heptane framework using chlorosulfonic acid (ClSO₃H). This exothermic reaction requires stringent temperature control (−10°C to 0°C) to mitigate decomposition of the sulfonyl chloride group. Anhydrous conditions are maintained using non-polar solvents such as dichloromethane or hexane, which minimize solvolysis side reactions. The general reaction scheme proceeds as follows:

$$
\text{Tricyclo[2.2.1.0²,⁶]heptane} + \text{ClSO₃H} \rightarrow \text{Tricyclo[2.2.1.0²,⁶]heptane-3-sulfonyl chloride} + \text{HCl} + \text{H}2\text{SO}4
$$

Key parameters influencing yield include:

  • Stoichiometry : A 1:1.2 molar ratio of hydrocarbon to chlorosulfonic acid maximizes conversion while limiting polysulfonation.
  • Reaction Time : 12–24 hours under vigorous stirring ensures complete substrate consumption.

Transannular Cyclization Strategies

Alternative routes leverage transannular cyclization of functionalized norbornene derivatives. For instance, 7-tert-butoxynorbornadiene undergoes π-cyclization with peroxycarboxylic acids, yielding tricyclic intermediates that are subsequently chlorinated. While this method introduces structural complexity, it enables stereochemical control over the sulfonyl chloride orientation (endo vs. exo).

Industrial Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance thermal management and reaction efficiency. Tubular reactors with static mixing elements facilitate rapid heat dissipation, allowing operation at elevated temperatures (20–50°C) without compromising selectivity. A representative industrial setup includes:

Parameter Value
Reactor Volume 500 L
Flow Rate 10 L/min
Residence Time 30 min
Temperature 25°C
Pressure 1.5 atm

This configuration achieves a throughput of 120 kg/day with >90% purity.

Catalyst-Enhanced Sulfonation

Recent patents disclose the use of Lewis acid catalysts (e.g., AlCl₃) to accelerate sulfonation kinetics. At 0.5 mol% loading, AlCl₃ reduces reaction time to 6 hours while maintaining yields above 85%. The catalytic cycle involves chloride abstraction from ClSO₃H, generating a highly electrophilic sulfur species that reacts selectively with the tricyclic framework.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Selectivity

Solvent polarity critically influences reaction pathways:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Dichloromethane 8.93 78 92
Hexane 1.88 65 88
Toluene 2.38 71 90

Polar aprotic solvents like dichloromethane stabilize transition states, favoring monosubstitution over oligomerization.

Temperature-Dependent Byproduct Formation

Kinetic studies reveal competing degradation pathways above 10°C:

  • Hydrolysis : Trace water converts sulfonyl chloride to sulfonic acid (t₁/₂ = 48 hours at 25°C).
  • Rearrangement : Thermal stress induces Wagner-Meerwein shifts, generating regioisomeric byproducts.

Optimal temperature profiles employ gradual warming from −10°C to 25°C over 8 hours, suppressing side reactions.

Purification and Characterization

Chromatographic Isolation

Crude product purification utilizes silica gel chromatography with a hexane/ethyl acetate gradient (90:10 to 70:30 v/v). This removes unreacted hydrocarbon (<5% w/w) and sulfonic acid impurities. High-performance liquid chromatography (HPLC) analysis confirms purity thresholds (>95%) required for pharmaceutical applications.

Spectroscopic Validation

  • ¹H NMR : Bridgehead protons resonate at δ 1.5–2.5 ppm, while sulfonyl chloride adjacent protons show deshielding (δ 3.2–3.8 ppm).
  • IR Spectroscopy : Characteristic S=O stretches appear at 1365 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

Emerging Methodologies

Photochemical Sulfonation

Preliminary studies demonstrate UV-initiated (254 nm) sulfonation using SO₂Cl₂ as a chlorine source. This approach eliminates corrosive ClSO₃H, achieving 70% yield under solvent-free conditions.

Biocatalytic Routes

Engineered sulfotransferases show promise for enantioselective sulfonation, though current conversion rates remain low (<20%).

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It readily participates in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Addition Reactions: It can also undergo addition reactions with various reagents, expanding its utility in synthetic chemistry.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions yield sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

  • Molecular Formula : CF₃SO₂Cl (reported as CCIF₃O₂S in , likely a typo).
  • Molecular Weight : 168.52 g/mol .
  • Physical Properties : Boiling point = 29–32°C , density = 1.583 g/mL , refractive index = 1.334 (n²⁰/D) .
  • Key Differences :
    • Simpler linear structure vs. the tricyclic core of the target compound.
    • Lower molecular weight (168.52 vs. 192.67 g/mol ) due to the absence of a bulky hydrocarbon framework.
    • Higher volatility (lower boiling point) and higher density compared to the tricyclo compound (though density data for the latter is unavailable) .
    • Widely used as a strong electron-withdrawing group in organic synthesis, contrasting with the tricyclo compound’s niche applications in life sciences .

Methanesulfonyl Chloride (CH₃SO₂Cl)

  • Molecular Weight : 114.55 g/mol.
  • Physical Properties : Boiling point = ~164°C, density = 1.48 g/mL.
  • Key Differences :
    • Smaller molecular size and lower steric hindrance enhance reactivity in nucleophilic substitutions.
    • Solid at room temperature, unlike the liquid state of the tricyclo compound.

Benzenesulfonyl Chloride (C₆H₅SO₂Cl)

  • Molecular Weight : 176.62 g/mol.
  • Physical Properties : Melting point = 14–16°C, boiling point = 251°C.
  • Key Differences :
    • Aromatic ring provides resonance stabilization, reducing reactivity compared to aliphatic sulfonyl chlorides.
    • Higher thermal stability (higher boiling point) than both the tricyclo and trifluoromethyl analogs.

Data Table: Comparative Properties of Sulfonyl Chlorides

Property Tricyclo[2.2.1.0²,⁶]heptane-3-sulfonyl Chloride Trifluoromethanesulfonyl Chloride Methanesulfonyl Chloride Benzenesulfonyl Chloride
Molecular Formula C₇H₉ClO₂S CF₃SO₂Cl CH₃SO₂Cl C₆H₅SO₂Cl
Molecular Weight (g/mol) 192.67 168.52 114.55 176.62
Physical State Liquid Liquid Liquid/Solid Solid
Boiling Point (°C) N/A 29–32 ~164 251
Density (g/mL) N/A 1.583 1.48 1.32 (at 20°C)
Primary Applications Life sciences, pharmaceuticals Organic synthesis, fluorinated reagents Alkylating agents Aromatic substitutions

Biological Activity

Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride (CAS Number: 2413900-57-7) is a unique compound characterized by its tricyclic structure and sulfonyl chloride functional group. This compound exhibits significant reactivity, making it valuable in various fields, including synthetic chemistry and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is known for its ability to undergo various chemical reactions due to the highly reactive sulfonyl chloride group. Its biological activity primarily stems from its interactions with nucleophiles, leading to the formation of sulfonamides and other derivatives that can influence biological pathways.

Key Reactions

  • Nucleophilic Substitution : The compound readily participates in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by amines, alcohols, or thiols.
  • Oxidation and Reduction : Under specific conditions, it can be oxidized or reduced, producing different derivatives that may exhibit varied biological activities.
  • Addition Reactions : The compound can also undergo addition reactions with various reagents, expanding its utility in synthetic applications.

Biological Applications

This compound has been investigated for its potential biological applications:

  • Pharmaceutical Development : It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Biomolecule Modification : The compound is utilized in modifying biomolecules to study their functions and interactions within biological systems.

Case Studies and Experimental Data

Several studies have highlighted the biological significance of tricyclo[2.2.1.02,6]heptane derivatives:

  • Antitumor Activity : Research has indicated that compounds containing the tricyclo[2.2.1.02,6]heptane structure demonstrate antitumor properties when tested against various cancer cell lines .
  • Antifungal and Bactericidal Effects : Some derivatives have shown antifungal and bactericidal activities, suggesting potential uses in treating infections .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique reactivity profile:

Compound NameFunctional GroupBiological Activity
This compoundSulfonyl chlorideAntitumor, antifungal
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acidCarboxylic acidLimited biological activity
Tricyclo[2.2.1.02,6]heptane-3-amineAmineModerate antibacterial properties

Q & A

Q. What are the established synthetic methodologies for Tricyclo[2.2.1.0²,⁶]heptane-3-sulfonyl chloride, and how are reaction conditions optimized?

Tricyclo[2.2.1.0²,⁶]heptane-3-sulfonyl chloride is typically synthesized via sulfonation of the parent tricyclic hydrocarbon. A common approach involves reacting tricyclo[2.2.1.0²,⁶]heptane derivatives with chlorosulfonic acid under controlled anhydrous conditions. Key parameters include:

  • Temperature : Maintaining −10°C to 0°C to minimize side reactions (e.g., decomposition of the sulfonyl chloride group) .
  • Solvent : Non-polar solvents like dichloromethane or hexane enhance selectivity by reducing solvolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • X-ray crystallography : Resolves the tricyclic framework and confirms stereochemical outcomes (e.g., endo/exo sulfonyl chloride orientation). For example, a study resolved the crystal structure of a related tricyclic sulfonyl chloride derivative (space group P2₁/a, R = 0.038) using Patterson and Fourier maps .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish bridgehead protons (δ ~1.5–2.5 ppm) and sulfonyl chloride carbon (δ ~55–60 ppm). DEPT-135 confirms quaternary carbons in the tricyclic core .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 218.99 for [M+Na]⁺) and detects impurities like hydrolyzed sulfonic acids .

Advanced Research Questions

Q. How does the sulfonyl chloride group influence regioselectivity in nucleophilic substitution reactions?

The sulfonyl chloride group acts as a strong electron-withdrawing group, directing nucleophilic attack to the bridgehead carbons (C2 and C6) due to strain-induced polarization. Experimental and computational studies show:

  • Steric effects : Bulky nucleophiles (e.g., tert-butoxide) favor substitution at the less hindered C6 position (ΔΔG‡ ~3.2 kcal/mol vs. C2) .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitution rates by 2–3 orders of magnitude compared to non-polar media .
  • Leaving group stability : The chloride ion departure is facilitated by resonance stabilization of the sulfonate intermediate, as shown in DFT studies (B3LYP/6-31G*) .

Q. What computational models predict the compound’s stability under varying thermodynamic conditions?

Reaction thermochemistry data for tricyclic systems (e.g., ΔrH° = −130 ± 0.8 kJ/mol for hydrogenation in isooctane) inform stability predictions . Key models include:

  • DFT calculations : Assess strain energy (~25 kcal/mol for the tricyclic core) and bond dissociation energies (S–Cl: ~265 kJ/mol) .
  • Molecular dynamics (MD) simulations : Predict hydrolytic degradation pathways in aqueous buffers (pH 7.4), showing t₁/₂ ~48 hours at 25°C .
  • QSPR models : Correlate logP (experimental: 1.8 ± 0.2) with membrane permeability for drug delivery applications .

Q. How do stereochemical variations in the tricyclic framework affect biological activity?

The rigid tricyclic structure enables precise steric control in enzyme binding. For example:

  • Endo vs. exo sulfonyl chloride : Endo isomers show 10-fold higher inhibition of serine hydrolases (IC₅₀ = 0.8 μM vs. 8.2 μM for exo) due to optimal cavity fit .
  • Bridgehead functionalization : Methyl groups at C7 increase metabolic stability (e.g., CYP450 oxidation resistance) but reduce aqueous solubility by ~40% .

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